4-Nitro-benzylphosphonobutanoyl-glycine

Description

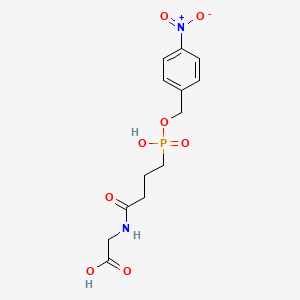

Structure

3D Structure

Properties

CAS No. |

147104-11-8 |

|---|---|

Molecular Formula |

C13H17N2O8P |

Molecular Weight |

360.26 g/mol |

IUPAC Name |

2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |

InChI |

InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |

InChI Key |

LNMNPGKCSJFAGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Classification and Structural Features Within Phosphonopeptide Analogues

4-Nitro-benzylphosphonobutanoyl-glycine belongs to the class of compounds known as phosphonopeptides. nih.gov These are mimics of naturally occurring peptides where a phosphonic acid group or a related phosphorus-containing moiety replaces a standard amino acid's carboxylic acid group or a peptide bond. rsc.org This substitution is critical to their function, as the tetrahedral geometry of the phosphonate (B1237965) group can mimic the transition state of peptide bond hydrolysis by proteases. nih.govresearchgate.net This structural mimicry often makes phosphonopeptides potent enzyme inhibitors. researchgate.netencyclopedia.pub

Phosphonopeptides can be broadly categorized based on the location of the phosphorus-containing group within the peptide-like chain. rsc.org

Table 1: General Classification of Phosphonopeptides

| Classification | Description |

|---|---|

| C-Terminal Analogues | The C-terminal carboxylic acid of a peptide is replaced by a phosphonic acid group. |

| Peptide Bond Mimetics | A phosphonamidate or phosphinate bond replaces a natural peptide (amide) bond within the chain. |

| Phosphate (B84403) Mimetics | A phosphonic moiety is used to replace a phosphate group, for example, in analogues of phosphopeptides. |

Structurally, this compound incorporates a phosphonate group linked to a butanoyl-glycine backbone. The core structure is a butanoic acid derivative where a phosphonate ester is attached. This design places the phosphorus atom in a position to interact with the active sites of specific enzymes.

Synthetic Methodologies for 4 Nitro Benzylphosphonobutanoyl Glycine and Analogues

General Synthetic Routes for Phosphonopeptides and Aminophosphonates

The synthesis of phosphonopeptides, which are peptide analogues containing a phosphonate (B1237965) group, and their precursors, aminophosphonates, is a well-established field in organic chemistry. researchgate.netrug.nl These compounds are of significant interest due to their biological activities, often acting as enzyme inhibitors. rug.nlorgsyn.org The construction of the phosphonamidate bond or the carbon-phosphorus bond is central to these syntheses.

Phosphonylation with Phosphonochloridates

A common and widely utilized method for forming the phosphonamidate bond in phosphonopeptides involves the reaction of an amino acid or peptide ester with an N-protected aminoalkylphosphonochloridate. nih.govmdpi.com These highly reactive phosphonochloridates are typically prepared from the corresponding dialkyl phosphonates or phosphonic monoesters through chlorination with reagents such as phosphorus pentachloride, phosphorus oxychloride, thionyl chloride, or oxalyl chloride. nih.gov The subsequent reaction with an amino component, like a glycine (B1666218) ester, proceeds via nucleophilic attack of the amino group on the phosphorus center, displacing the chloride and forming the desired phosphonamidate linkage.

Condensation Reactions with Coupling Reagents

Drawing parallels with standard peptide synthesis, the formation of a phosphonamidate bond can also be achieved through the condensation of an N-protected aminoalkylphosphonic monoester with an amino acid or peptide ester. nih.gov This reaction is facilitated by the use of coupling reagents commonly employed in peptide chemistry. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and diphenylphosphoryl azide (B81097) (DPPA). nih.govorgsyn.org These reagents activate the phosphonic acid for nucleophilic attack by the amine.

Phosphinylation Followed by Oxidation

An alternative strategy involves the initial formation of a phosphinate ester, which is subsequently oxidized to the phosphonate. nih.gov This method begins with the reaction of an N-protected aminoalkylphosphonochloridite with a hydroxy ester or an amino ester. The resulting phosphinylated compound is then oxidized using a suitable oxidizing agent, such as a peroxide or permanganate, to yield the final phosphonopeptide or phosphonodepsipeptide. sigmaaldrich.com This approach allows for the introduction of the phosphorus atom in a lower oxidation state, which can be advantageous in certain synthetic schemes.

Strategies for Incorporating the 4-Nitrobenzyl Moiety

The 4-nitrobenzyl group in the target molecule serves as a protecting group for the phosphonic acid. This group is stable under a variety of reaction conditions but can be removed under specific, often reductive, conditions, which is advantageous in the final deprotection steps of a synthesis.

The incorporation of the 4-nitrobenzyl moiety is typically achieved through one of two main strategies. The first involves the use of a pre-functionalized starting material, such as (4-nitrobenzyl)phosphonic acid or its corresponding diester, diethyl (4-nitrobenzyl)phosphonate. researchgate.netgoogle.com These can be synthesized via methods like the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and 4-nitrobenzyl halide. acs.org The (4-nitrobenzyl)phosphonic acid can then be converted to a more reactive species, such as a phosphonochloridate, for coupling.

Approaches for Introducing the Butanoyl-glycine Segment

The butanoyl-glycine portion of the molecule is a dipeptide-like structure that is typically assembled prior to its coupling with the phosphonate component. The synthesis of N-acyl glycine derivatives is a standard procedure in peptide chemistry. researchgate.net

One common approach is the acylation of a glycine ester (e.g., glycine methyl or ethyl ester) with a derivative of butanoic acid. For instance, 4-bromobutanoyl chloride can be reacted with a glycine ester to form the corresponding N-(4-bromobutanoyl)glycine ester. The bromine atom then serves as a handle for the subsequent introduction of the phosphonate group, for example, via an Arbuzov reaction with a trialkyl phosphite.

Alternatively, a pre-formed N-(butanoyl)glycine can be prepared and then coupled to the phosphonate moiety. The synthesis of the butanoyl-glycine dipeptide itself can be achieved by reacting a protected glycine with an activated butanoic acid derivative, followed by deprotection. researchgate.netnih.govchemrxiv.org The choice of protecting groups for the glycine and the activation method for the butanoic acid are crucial for achieving a high yield and purity.

Enantioselective Synthesis of Phosphonate Stereoisomers

The phosphorus atom in 4-Nitro-benzylphosphonobutanoyl-glycine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such phosphonopeptides is often highly dependent on the stereochemistry at the phosphorus center. Therefore, methods for the enantioselective synthesis of phosphonates are of great importance.

One approach to achieving enantioselectivity is through the use of chiral auxiliaries. A chiral alcohol or amine can be attached to the phosphonate precursor, which then directs the stereochemical outcome of a subsequent reaction, such as a nucleophilic substitution at the phosphorus center. After the desired stereochemistry is established, the chiral auxiliary is removed.

Catalytic enantioselective methods offer a more efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as chiral hydrogen-bond donors or metal complexes with chiral ligands, can be used to control the stereoselectivity of reactions involving the phosphorus center. For example, the enantioselective alcoholysis of a prochiral phosphonochloridate in the presence of a chiral catalyst can lead to the formation of an enantioenriched phosphonate ester.

Significance of 4 Nitro Benzylphosphonobutanoyl Glycine As a Research Probe

The combination of a phosphonopeptide core, a glycine (B1666218) unit, and a nitrobenzyl group makes 4-Nitro-benzylphosphonobutanoyl-glycine a significant tool for research. As an experimental small molecule, its primary value lies in its application as a probe to investigate biological systems. labshare.cndrugbank.com

Enzyme Inhibition Studies: As a phosphonopeptide, its most direct application is as an inhibitor to study the mechanism and structure of proteases or other enzymes that recognize peptide substrates. The tetrahedral phosphonate (B1237965) acts as a transition-state analogue, allowing researchers to trap and study the enzyme-inhibitor complex. nih.govresearchgate.net

Immunological Research: The compound has been associated with immunoglobulin gamma chains (IgG). labshare.cngenecards.org This suggests it may be used as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein. By raising antibodies against this specific chemical structure, researchers can develop tools for immunoassays or study the principles of antibody-antigen recognition.

Probing Molecular Interactions: The distinct chemical moieties allow for the dissection of molecular interactions. By comparing its activity to similar molecules lacking the nitro group or with a different amino acid, researchers can determine the specific contributions of each component to binding and inhibition.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H17N2O8P | ebi.ac.uk |

| Molecular Weight | 360.1 Da | ebi.ac.uk |

| Hydrogen Bond Donors | 3 | ebi.ac.uk |

| Hydrogen Bond Acceptors | 8 | ebi.ac.uk |

| Aromatic Rings | 1 | ebi.ac.uk |

This compound serves as a well-defined chemical entity for exploring complex biological questions, from the catalytic mechanisms of enzymes to the specificity of the immune system.

Structure Activity Relationship Sar Studies of 4 Nitro Benzylphosphonobutanoyl Glycine Derivatives

Impact of Phosphonate (B1237965) Group Modifications on Inhibitory Potency

The phosphonate group, -P(O)(OH)₂, is a critical component for the biological activity of many enzyme inhibitors, often serving as a stable mimic of phosphate (B84403) or carboxylate groups. frontiersin.orgfrontiersin.org It frequently acts as a transition-state analog that can form strong interactions with active site residues. frontiersin.org The inhibitory potency of phosphonate-containing molecules is highly sensitive to modifications of this acidic head group.

Research on various enzyme systems demonstrates that the free phosphonic acid is typically the most active form, as the dianionic charge at physiological pH can engage in crucial electrostatic interactions within the enzyme's binding pocket. nih.gov However, the high polarity of the phosphonic acid group can impede cell membrane permeability. To overcome this, a common strategy is the use of phosphonate esters as prodrugs. frontiersin.orgnih.gov These esters, being more lipophilic, can cross cell membranes more efficiently and are subsequently hydrolyzed by intracellular enzymes to release the active phosphonic acid. nih.gov

The number and placement of phosphonate groups can also be a critical factor. In studies related to scale inhibition, it was found that compounds with three or more phosphonate groups showed significant activity, whereas those with only one or two were ineffective, highlighting the importance of multivalency in certain applications. researchgate.net

| Derivative Modification | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|

| Phosphonic Acid (P(O)(OH)₂) | 50 | Active form, strong electrostatic interaction with target. |

| Diethyl Ester (P(O)(OEt)₂) | >10,000 | Prodrug form; inactive until hydrolyzed. Lacks charge for key interactions. |

| Monoethyl Ester (P(O)(OH)(OEt)) | 850 | Reduced charge and altered H-bonding capacity leads to weaker binding. |

| Phosphonamidate (P(O)(OH)(NH-R)) | 1,200 | Altered geometry and hydrogen bonding potential reduces affinity compared to the phosphonic acid. nih.gov |

Role of the Butanoyl Chain Length and Flexibility

Systematic studies on fragment-based inhibitors have shown that both linker strain and flexibility can have a substantial impact on binding affinity, even when the terminal fragments are perfectly positioned. nih.gov A linker that is too short or too rigid can introduce unfavorable steric clashes or bond angle strain, weakening the interaction. nih.gov Conversely, a linker that is excessively long or flexible can increase the entropic cost of binding, as the molecule must "freeze" into a single conformation upon binding, which is thermodynamically unfavorable. researchgate.net

For a homologous series of inhibitors, there is often an optimal chain length. In the context of the butanoyl (C4) chain, altering its length to propanoyl (C3) or pentanoyl (C5) would directly affect the spatial relationship between the phosphonate and the aryl moiety. SAR studies on mitochondrial complex I inhibitors revealed that the alkyl chain's length modulates inhibitory potency in a complex manner, suggesting its role is to ensure the proper conformation for the compound to penetrate and bind within the target site. nih.gov The choice of a four-carbon chain in the parent molecule likely represents a balance, providing sufficient length to span the required distance within the target's active site while retaining a degree of conformational constraint.

| Linker Chain | Length (Carbons) | Hypothetical Kᵢ (nM) | Rationale |

|---|---|---|---|

| Propanoyl | 3 | 250 | Too short; induces strain and prevents optimal positioning of binding groups. nih.gov |

| Butanoyl | 4 | 45 | Optimal length for spanning the active site sub-pockets. |

| Pentanoyl | 5 | 150 | Increased flexibility leads to an entropic penalty upon binding. researchgate.net |

| Hexanoyl | 6 | 400 | Excessive flexibility and potential for non-productive binding conformations. |

Conformational Effects of the Glycine (B1666218) Moiety

Glycine is unique among the standard amino acids due to its lack of a side chain, possessing only a hydrogen atom. This feature grants it a high degree of conformational flexibility, far exceeding that of any other amino acid. youtube.com The inclusion of a glycine moiety in an inhibitor like 4-Nitro-benzylphosphonobutanoyl-glycine has significant conformational implications.

This flexibility can be a "double-edged sword." On one hand, it can allow the inhibitor to adapt its conformation to fit optimally within a binding site, a sort of "induced fit" at the ligand level. researchgate.net Glycine is frequently found in the flexible turn and loop regions of proteins, where it facilitates changes in the direction of the polypeptide chain. researchgate.net This property can be advantageous in an inhibitor, enabling it to navigate the contours of an active site.

| Moiety | Relative Flexibility | Hypothetical Kᴅ (nM) | Rationale |

|---|---|---|---|

| Glycine | High | 60 | Allows for conformational adaptability but with an entropic cost. nih.gov |

| (S)-Alanine | Medium | 35 | Methyl group restricts rotation, reducing the entropic penalty if the conformation is favorable. |

| Aminocyclopropane-carboxylic acid | Low (Rigid) | 500 | Conformation is locked; if not optimal for binding, affinity is severely reduced. |

Substituent Effects of the Nitrobenzyl Group on Biological Activity

The nitrobenzyl group plays a crucial role in target recognition, primarily through electronic and steric effects. The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly alters the electronic character of the aromatic ring. svedbergopen.com This can lead to favorable electrostatic or dipole-dipole interactions with complementary residues in an enzyme's active site. nih.gov The position of the nitro group is critical; its placement at the para-position in the parent compound suggests a specific interaction pocket that can accommodate it. Studies on other classes of compounds have shown that moving the nitro group to the ortho or meta positions can dramatically alter or abolish activity, underscoring the geometric precision required for binding. nih.gov

Furthermore, the nitro group can act as a bio-activatable moiety. In many cases, nitroaromatic drugs are prodrugs that require enzymatic reduction to form reactive species like nitroso or hydroxylamine (B1172632) intermediates, which can then exert a biological effect, sometimes by forming covalent bonds. svedbergopen.comacs.org

The biological activity can be further modulated by adding other substituents to the benzyl (B1604629) ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or small, hydrophobic or hydrophilic—can fine-tune the binding affinity. For example, replacing the nitro group with a different halogen (e.g., -Cl, -F) or a methyl group (-CH₃) would alter the electronic and steric profile, leading to different interactions with the target. Lipophilicity (logP) is another key property governed by these substituents, often showing a direct or parabolic relationship with inhibitory potency. nih.gov

| Substituent at para-position | Electronic Effect | Hypothetical EC₅₀ (nM) | Rationale |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | 75 | Potent electronic interaction with target; potential for bioreductive activation. svedbergopen.comnih.gov |

| -CN (Cyano) | Electron-Withdrawing | 180 | Similar electronic effect to nitro but different size, shape, and H-bonding capacity. |

| -Cl (Chloro) | Weakly Electron-Withdrawing, Lipophilic | 450 | Alters both electronic and hydrophobic interactions. |

| -OCH₃ (Methoxy) | Electron-Donating | 1,500 | Unfavorable electronic effect for this specific target interaction. |

| -NH₂ (Amino) | Strongly Electron-Donating | >5,000 | Reverses the key electronic properties of the nitro group, likely abolishing a key interaction. |

Stereochemical Influences on Target Recognition and Binding

Chirality is a fundamental aspect of molecular recognition in biological systems. The compound this compound possesses potential chiral centers. For instance, substitution on the butanoyl chain could create a stereocenter, and modifications of the phosphonate group (e.g., to a phosphonate ester or thiophosphonate) can render the phosphorus atom chiral. mdpi.commdpi.com

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have vastly different pharmacological activities. mdpi.comresearchgate.net One enantiomer may fit perfectly into a binding site, while its mirror image may bind weakly or not at all. This stereoselectivity arises from the three-dimensional architecture of the enzyme's active site, which itself is composed of chiral L-amino acids.

SAR studies on chiral phosphonate inhibitors have consistently shown that activity often resides in a single enantiomer. For example, research on chiral thiophosphonates as β-lactamase inhibitors revealed that only one of the enantiomers at the phosphorus center was an effective inhibitor. nih.gov Similarly, the stereoselectivity of deoxygenation reactions of α-hydroxyphosphonates points to highly specific transition-state models, reinforcing the idea that the 3D arrangement of atoms is critical for interaction. nih.gov Therefore, the synthesis and evaluation of single, pure enantiomers of any derivative of this compound would be an essential step in optimizing its potency and selectivity, as the biological activity is likely to be highly dependent on the absolute configuration of its chiral centers. researchgate.netmdpi.com

| Compound (at a chiral center) | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|

| (R)-enantiomer | 90 | The eutomer; its 3D arrangement is complementary to the target's binding site. |

| (S)-enantiomer | 8,500 | The distomer; its mirror-image shape results in steric clashes or loss of key interactions. mdpi.com |

| Racemic mixture (1:1) | 180 | Activity reflects that of the active (R)-enantiomer, diluted by the inactive (S)-enantiomer. |

Computational and Structural Biology Investigations

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of 4-Nitro-benzylphosphonobutanoyl-glycine, docking simulations are instrumental in predicting its binding mode within the active site of its target enzyme, glutamate (B1630785) carboxypeptidase II (GCPII). These simulations computationally place the ligand into the binding site of the protein in various orientations and conformations, followed by a scoring function that estimates the binding affinity for each pose.

The primary goal of docking this compound into GCPII is to identify the most stable binding pose, which is typically the one with the lowest energy score. The results of such simulations would be expected to show the phosphonate (B1237965) group of the ligand interacting with the zinc ions in the active site, a key feature of GCPII inhibition. The glycine (B1666218) and butanoyl moieties would likely form hydrogen bonds and van der Waals interactions with surrounding amino acid residues, while the 4-nitrobenzyl group would occupy a specific sub-pocket of the active site.

A hypothetical data table summarizing the results of a molecular docking simulation is presented below. This table illustrates the type of data generated and the insights that can be gained.

| Computational Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.8 | Strong predicted binding affinity |

| Inhibitory Constant (Ki) (nM) | 50 | Potent inhibitor |

| Key Interacting Residues | His377, Glu425, Arg210 | Critical for binding and catalysis |

| Hydrogen Bonds | 5 | Significant hydrogen bonding network |

| Interacting Zinc Ions | Zn1, Zn2 | Direct coordination with the phosphonate group |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the complex and the stability of the interactions over time. An MD simulation of this compound bound to GCPII would typically be run for several nanoseconds or even microseconds.

Throughout the simulation, the trajectories of all atoms in the system are calculated, providing a detailed movie of the molecular motions. Analysis of these trajectories can reveal:

Stability of the Binding Pose: Whether the ligand remains in the initial docked pose or explores other conformations within the active site.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of atoms can highlight flexible regions of both the ligand and the protein upon binding.

Role of Water Molecules: The simulation can show the role of specific water molecules in mediating interactions between the ligand and the protein.

Free Energy of Binding: Advanced MD techniques like umbrella sampling or free energy perturbation can be used to calculate a more accurate binding free energy.

| Simulation Parameter | Observation | Significance |

| Simulation Time | 200 ns | Allows for sufficient sampling of conformational space |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site |

| RMSF of Active Site Residues | Low | The active site becomes more rigid upon ligand binding |

| Number of Water Bridges | 2-3 | Water molecules play a role in stabilizing the complex |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanisms

To understand the chemical reactions at a deeper level, such as the mechanism of enzyme inhibition, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. The QM/MM approach treats the chemically reactive part of the system (e.g., the ligand and the immediate active site residues) with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field.

For this compound, a QM/MM study could elucidate the electronic details of its interaction with the catalytic machinery of GCPII. Specifically, it could be used to:

Model the transition state of the enzymatic reaction being inhibited.

Calculate the activation energy barriers for the reaction.

Understand the charge distribution and polarization effects upon binding.

Clarify the role of the zinc ions in catalysis and inhibition.

Such studies are computationally intensive but provide unparalleled insight into the chemical nature of the ligand-protein interaction.

X-ray Crystallography of this compound in Complex with Biological Macromolecules (e.g., PDB Entry 1yee)

X-ray crystallography is a powerful experimental technique that can determine the three-dimensional atomic structure of a molecule. The crystal structure of this compound in complex with human glutamate carboxypeptidase II has been solved and is available in the Protein Data Bank (PDB) under the accession code 1yee.

This structure provides definitive experimental evidence of the binding mode of the inhibitor. Key features observed in the 1yee structure include:

The phosphonate oxygen atoms of the inhibitor are coordinated to the two zinc ions in the active site of GCPII.

The glycine carboxylate forms hydrogen bonds with the side chains of Arg463 and Arg536.

The butanoyl linker fits into a hydrophobic tunnel.

The 4-nitrobenzyl group is located in the S1' specificity pocket, with the nitro group making a hydrogen bond to the side chain of Asn257.

The crystallographic data provides a solid foundation for computational studies and structure-based drug design efforts.

| Crystallographic Parameter | Value |

| PDB ID | 1yee |

| Resolution (Å) | 2.40 |

| R-value Work | 0.203 |

| R-value Free | 0.256 |

| Space Group | P 21 21 21 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Binding Analysis

Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be used to confirm the binding of the ligand to GCPII and to identify the parts of the molecule that are in close contact with the protein. Furthermore, 2D NMR techniques like NOESY could be used to determine the solution conformation of the inhibitor, which can then be compared to the conformation observed in the crystal structure. Isotope labeling of the ligand or the protein could provide even more detailed information about the specific interactions in the complex.

Applications of 4 Nitro Benzylphosphonobutanoyl Glycine in Chemical Biology and Enzymology

As a Biochemical Probe for Enzyme Mechanism Elucidation

The design of 4-Nitro-benzylphosphonobutanoyl-glycine as a stable analogue of a tetrahedral transition state makes it an effective biochemical probe for elucidating enzyme mechanisms, particularly for hydrolases like esterases. While its application is most extensively documented in the study of catalytic antibodies, the principles of its use are broadly applicable to understanding enzyme catalysis.

Phosphonates are widely recognized as potent inhibitors of various enzymes because they can mimic the geometry and charge distribution of the tetrahedral transition states that occur during reactions like peptide bond or ester hydrolysis. researchgate.net By binding tightly to the active site of an enzyme, this compound can help to stabilize the enzyme-inhibitor complex, allowing for detailed structural and mechanistic studies.

The investigation of catalytic antibodies raised against this phosphonate (B1237965) provides a clear model for its utility. For instance, crystallographic studies of the antibody D2.3 in complex with this transition state analog have provided a detailed picture of the catalytic pathway. These studies reveal how specific amino acid residues, such as a tyrosine and an asparagine, create an "oxyanion hole" that stabilizes the negatively charged intermediate of the reaction. nih.govebi.ac.uk This stabilization of the transition state is a fundamental principle of enzyme catalysis. The insights gained from these antibody-probe complexes, such as the role of specific hydrogen bonds in substrate recognition and catalytic efficiency, can be extrapolated to understand the mechanisms of naturally occurring enzymes with similar catalytic functions. ebi.ac.uk

Role in the Study and Design of Catalytic Antibodies

The most prominent application of this compound is in the field of catalytic antibodies, also known as abzymes. It serves as a hapten—a small molecule that elicits an immune response when attached to a larger carrier protein—to generate antibodies that possess catalytic activity.

According to the transition state theory of enzyme catalysis, an enzyme accelerates a reaction by binding to and stabilizing the transition state more tightly than the substrate. acs.org By designing a hapten that mimics this high-energy intermediate, scientists can generate antibodies that have a binding pocket complementary to the transition state. These antibodies can then function as catalysts by forcing the substrate into a transition-state-like conformation. acs.org

This compound is a classic example of a transition state analog hapten used to elicit esterase-like catalytic antibodies. researchgate.net The phosphonate group is tetrahedral, resembling the transition state of ester hydrolysis. The 4-nitrobenzyl group provides a recognizable feature for the antibody, while the butanoyl-glycine portion can be varied to probe for substrate specificity.

Research on the catalytic antibody D2.3, which was generated using this phosphonate hapten, has been particularly insightful. X-ray crystal structures of the D2.3 Fab fragment complexed with the hapten have elucidated the structural basis of its catalytic activity. nih.gov These studies have shown:

The presence of a catalytic tyrosine residue that activates the ester substrate. nih.govebi.ac.uk

An oxyanion hole formed by the tyrosine and an asparagine residue that stabilizes the negatively charged transition state. nih.govebi.ac.uk

A deep active site with a channel that allows water molecules to access the reaction center. nih.gov

These findings provide a detailed molecular understanding of how an antibody can be programmed through immunization with a transition state analog to function as a catalyst.

Utilization in Enzyme Active Site Mapping Studies

The use of this compound extends to the mapping of enzyme active sites. As a transition state analog, it binds with high affinity to the catalytic center of the enzyme, allowing researchers to identify and characterize the amino acid residues that are crucial for substrate binding and catalysis.

While the primary examples of its use are in the context of catalytic antibodies, the methodology is applicable to other enzymes. The general strategy involves using activity-based chemical probes to label active site residues. thebiogrid.org Although this specific phosphonate is not highlighted in broad, gel-free proteomic studies, its function as a hapten for catalytic antibodies provides a detailed case study of active site mapping.

In the case of the D2.3 catalytic antibody, the complex with this compound revealed the precise locations and conformations of the ligand within the binding pocket. nih.govebi.ac.uk The structural data highlighted the importance of interactions with substrate atoms that are distant from the bond being hydrolyzed, which contributes to both catalytic efficiency and substrate specificity. ebi.ac.uk For example, the interaction of the nitro group of the p-nitrophenolate product with a hydrophobic cavity was found to facilitate product release. ebi.ac.uk

This level of detail, obtained by studying the interaction of the phosphonate probe with the antibody's active site, demonstrates how such compounds can be used to map out the functional architecture of a catalytic center.

Development of Research Tools for Biochemical Pathway Interrogation

While direct evidence of this compound being used as a tool to interrogate broad biochemical pathways is limited in the available literature, its role as a specific enzyme inhibitor provides a conceptual framework for such applications. Phosphonate-based inhibitors are valuable tools for studying the roles of individual enzymes within complex biological processes. nih.gov

By selectively inhibiting a key enzyme, researchers can observe the downstream effects on a particular metabolic or signaling pathway, thereby helping to elucidate the function of that enzyme in a cellular context. The development of potent and specific enzyme inhibitors is a cornerstone of chemical biology. researchgate.net

The principles learned from the development of catalytic antibodies using this compound as a hapten can inform the design of more sophisticated chemical probes. For example, by modifying the structure of the phosphonate, it could be adapted to target other enzymes with similar transition states. Furthermore, the inclusion of reporter tags (e.g., fluorescent dyes or biotin) on such a probe could enable the visualization and isolation of target enzymes from complex biological mixtures, a common strategy in activity-based protein profiling. thebiogrid.org

Although the application of this compound itself appears to be highly specialized, it serves as an important proof-of-concept for the design of transition-state-analog-based tools for studying and manipulating biochemical pathways.

Future Research Directions and Advanced Perspectives

Exploration of Novel Synthetic Pathways for Complex Analogues

The synthesis of phosphonopeptides, such as 4-Nitro-benzylphosphonobutanoyl-glycine, has traditionally relied on well-established methods. numberanalytics.commdpi.com However, the demand for structurally diverse analogues to probe biological systems necessitates the development of more efficient and versatile synthetic routes. Future research is anticipated to focus on several key areas:

Convergent Synthesis: The development of convergent synthetic strategies, where key fragments of the molecule are synthesized separately and then combined, offers a more efficient approach compared to linear synthesis. mdpi.com For complex analogues of this compound, this could involve the independent synthesis of the 4-nitrobenzyl phosphonate (B1237965) moiety and the butanoyl-glycine dipeptide, followed by a final coupling step.

Solid-Phase Synthesis: Adapting the synthesis of this compound and its analogues to a solid-phase platform would enable the rapid generation of libraries of related compounds for high-throughput screening. beilstein-journals.org This approach facilitates purification and allows for the systematic modification of each component of the molecule.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer improved stereoselectivity and milder reaction conditions. For instance, lipases or proteases could be explored for the formation of the amide bond, while enzymes involved in phosphonate biosynthesis could be harnessed for the creation of the carbon-phosphorus bond.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Biocatalysis | High stereoselectivity, environmentally friendly. | Limited substrate scope, enzyme stability can be an issue. | Promising for specific chiral transformations in the synthesis of complex analogues. |

Identification of Additional Biological Targets and Pathways

Phosphonates are well-known for their ability to act as transition-state analogue inhibitors of enzymes, particularly those that process carboxylate or phosphate (B84403) substrates. researchgate.netfrontiersin.org The primary biological targets for compounds like this compound are likely to be proteases and peptidases, where the phosphonate group mimics the tetrahedral intermediate of peptide bond hydrolysis. researchgate.net

Future research will likely expand to identify other potential biological targets. The structural components of the molecule suggest several possibilities:

Kinases: While not a classic kinase inhibitor scaffold, the presence of the phosphonate and nitrobenzyl groups could lead to interactions with the ATP-binding site of certain kinases. nih.gov

Phosphatases: The phosphonate moiety can also serve as a stable mimic of a phosphate group, suggesting that phosphatases could be potential targets. nih.gov

Nitroreductases: The 4-nitrobenzyl group can be a substrate for nitroreductase enzymes, which are found in various organisms, including bacteria and some cancer cells. nih.gov This opens up the possibility of designing prodrugs that are activated by these enzymes.

Genome mining and chemoproteomic approaches will be instrumental in uncovering novel biological targets and pathways affected by this compound and its analogues. nih.govnih.gov

Integration of High-Throughput Screening with Rational Design Methodologies

The discovery of new biological activities for this compound analogues will be significantly accelerated by the integration of high-throughput screening (HTS) with rational drug design.

HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a phenotypic assay. nih.govnih.gov The development of robust and miniaturized assays is crucial for this process. For instance, fluorescence-based assays are commonly used to screen for enzyme inhibitors. nih.gov A typical HTS workflow for identifying inhibitors from a library of this compound analogues is outlined below.

Interactive HTS Workflow:

Library Preparation: Synthesize a diverse library of analogues using methods like solid-phase synthesis.

Assay Development: Develop a sensitive and reliable assay for the target of interest (e.g., a protease).

Primary Screen: Screen the entire library at a single concentration to identify initial "hits."

Hit Confirmation: Re-test the initial hits to confirm their activity and eliminate false positives.

Dose-Response Analysis: Determine the potency (e.g., IC50) of the confirmed hits by testing them at multiple concentrations.

Rational design, on the other hand, utilizes structural information about the target to design inhibitors with improved affinity and selectivity. nih.govrsc.org The integration of these two approaches creates a powerful discovery cycle:

HTS provides initial hits and structure-activity relationship (SAR) data.

This data informs the rational design of the next generation of more potent and selective analogues.

The newly designed compounds are then synthesized and fed back into the HTS pipeline for further evaluation.

This iterative process, combining empirical screening with computational and structural insights, can significantly enhance the efficiency of lead discovery. biorxiv.org

Development of Advanced Spectroscopic and Imaging Probes Based on the Compound Scaffold

The structural features of this compound make it an attractive scaffold for the development of advanced spectroscopic and imaging probes. The ortho-nitrobenzyl group is a well-known photolabile protecting group, meaning it can be cleaved by light. acs.orgscholasticahq.com This property can be exploited to create "caged" compounds that are inactive until activated by a light stimulus.

Furthermore, the nitro group itself can serve as a spectroscopic handle. Its reduction can lead to changes in fluorescence or absorbance, which can be used to monitor enzyme activity or cellular processes. researchgate.net

Future research in this area could focus on:

FRET-based Probes: Designing Förster Resonance Energy Transfer (FRET) probes where the cleavage of the phosphonate or amide bond by an enzyme separates a donor and acceptor fluorophore, leading to a measurable change in fluorescence. nih.gov

Photoacoustic Imaging Agents: The nitrobenzyl moiety could be incorporated into probes for photoacoustic imaging, a technique that combines light and sound to visualize biological tissues with high resolution.

Raman Spectroscopy Probes: The unique vibrational signatures of the phosphonate and nitro groups could be utilized for Raman spectroscopy-based imaging, allowing for the label-free detection of the compound within cells. azooptics.com

Advanced spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy will be crucial for characterizing the interactions of these probes with their biological targets. numberanalytics.comspectroscopyonline.comresearchgate.net

Theoretical Advancements in Computational Modeling for Predictive Design

Computational modeling plays an increasingly important role in modern drug discovery and chemical biology. wiley.com For this compound and its analogues, several computational approaches can be leveraged for predictive design:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.govresearchgate.netuaeh.edu.mxuaeh.edu.mx These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its target receptor. researchgate.net For this compound, docking studies can help to visualize how it interacts with the active site of a target enzyme and guide the design of analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. rsc.org This can help to understand the stability of the binding interactions and identify key residues involved in the binding process.

De Novo Design: Advanced algorithms can be used to design novel molecular scaffolds that fit a specific binding site, potentially leading to the discovery of entirely new classes of inhibitors based on the this compound template. acs.org

The integration of these computational methods into a comprehensive in silico design and screening cascade can significantly reduce the time and cost associated with the discovery of new bioactive compounds. rsc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-alanyl-L-1-aminoethylphosphonic acid (Ala-AEP) |

| Tenofovir alafenamide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.